(2S)-2-amino-3-(5-fluoro-3-hydroxyphenyl)propanoic acid HCl
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Overview
Description
(S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-5-hydroxybenzaldehyde.
Formation of Intermediate: The starting material undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.
Amino Acid Formation: The intermediate is then subjected to amination reactions to introduce the amino group, resulting in the formation of the desired amino acid.
Hydrochloride Salt Formation: Finally, the amino acid is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilization of batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Implementation of purification techniques such as crystallization, filtration, and chromatography to isolate the pure compound.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to convert the fluorine atom to a different functional group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Compounds with different functional groups replacing the fluorine atom.
Substitution Products: Derivatives with various functional groups attached to the phenyl ring.
Scientific Research Applications
(S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The presence of the fluorine atom and hydroxyl group enhances its binding affinity and specificity, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(3-chloro-5-hydroxyphenyl)propanoic acid hydrochloride: Similar structure with a chlorine atom instead of fluorine.
(S)-2-Amino-3-(3-bromo-5-hydroxyphenyl)propanoic acid hydrochloride: Similar structure with a bromine atom instead of fluorine.
(S)-2-Amino-3-(3-iodo-5-hydroxyphenyl)propanoic acid hydrochloride: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of (S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound for various applications in scientific research.
Properties
Molecular Formula |
C9H11ClFNO3 |
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Molecular Weight |
235.64 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO3.ClH/c10-6-1-5(2-7(12)4-6)3-8(11)9(13)14;/h1-2,4,8,12H,3,11H2,(H,13,14);1H/t8-;/m0./s1 |
InChI Key |
LKMPTGFDYIMHDA-QRPNPIFTSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1O)F)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=C(C=C(C=C1O)F)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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